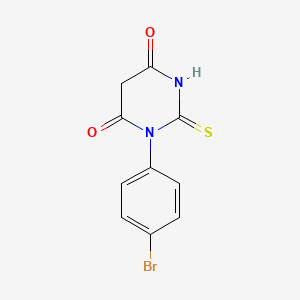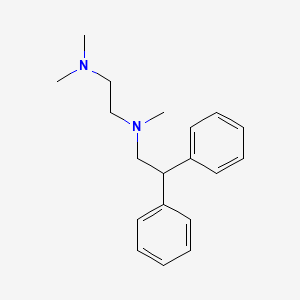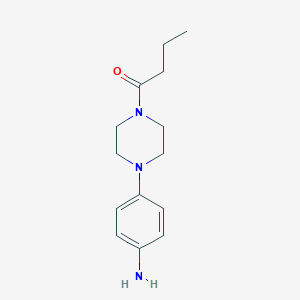![molecular formula C16H25NO B5799128 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine, also known as TBPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPB is a type of pyrrolidine that is used as a selective activator of TRPA1 channels, which are present in sensory neurons.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has been used in various scientific research studies due to its potential applications in several fields. It has been shown to activate TRPA1 channels, which are present in sensory neurons and play a crucial role in pain sensation. 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has been used to study the role of TRPA1 channels in pain sensation and has shown promising results in the development of novel pain management therapies.
Wirkmechanismus
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine activates TRPA1 channels by covalently modifying cysteine residues present in the channel protein. This modification leads to the opening of the channel and the influx of calcium ions, which results in the depolarization of sensory neurons and the transmission of pain signals.
Biochemical and Physiological Effects:
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has been shown to induce nociceptive responses in animal models, indicating its potential in pain research. It has also been shown to induce calcium influx in human embryonic kidney cells expressing TRPA1 channels. Additionally, 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has been shown to induce itch responses in mice, indicating its potential in the study of pruritus.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments, including its high selectivity for TRPA1 channels and its ability to induce nociceptive and itch responses in animal models. However, its limitations include its potential toxicity and the need for caution when handling and using the compound.
Zukünftige Richtungen
There are several future directions for the use of 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine in scientific research. These include the development of novel pain management therapies, the study of pruritus, and the investigation of TRPA1 channels in other physiological processes. Additionally, the use of 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine in combination with other compounds may lead to the development of more effective therapies for pain and other conditions.
Synthesemethoden
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine can be synthesized using a multistep process involving the reaction of 4-tert-butylphenol with epichlorohydrin, followed by the reaction of the resulting product with pyrrolidine. The final product is purified using chromatography techniques.
Eigenschaften
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-16(2,3)14-6-8-15(9-7-14)18-13-12-17-10-4-5-11-17/h6-9H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNWTFCVXGJXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Tert-butylphenoxy)ethyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)


![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)





![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)